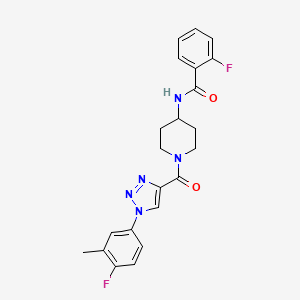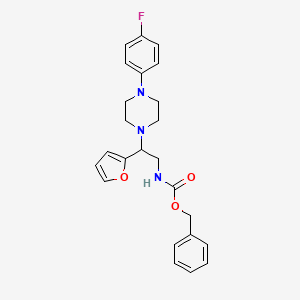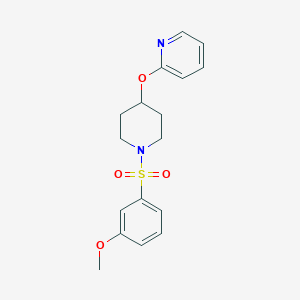
2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to the compound , has been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperidine ring attached to a pyridine ring via an oxygen atom. Additionally, a methoxyphenyl group is attached to the piperidine ring via a sulfonyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of such compounds often involve protodeboronation of pinacol boronic esters . This process is not well developed and represents a significant challenge in the synthesis of these compounds .科学的研究の応用
Chemical Inhibitors of Cytochrome P450 Isoforms
2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has been studied in the context of its role as a chemical inhibitor of cytochrome P450 (CYP) isoforms in human liver microsomes. The selectivity and potency of such inhibitors are crucial for assessing drug-drug interactions, as these enzymes metabolize a diverse array of drugs. The use of specific inhibitors helps in deciphering the involvement of particular CYP isoforms in drug metabolism, highlighting the compound's relevance in pharmacokinetic research (Khojasteh et al., 2011).
Novel Synthesis of Pharmaceutical Compounds
Research has also focused on the novel synthesis methods of pharmaceutical compounds, including proton pump inhibitors, where this compound-related structures might play a role. These studies provide insights into the development of proton pump inhibitors and the pharmaceutical impurities of anti-ulcer drugs, emphasizing the compound's utility in synthesizing and understanding pharmaceutical agents (Saini et al., 2019).
Environmental Contamination and Removal Techniques
The compound is also relevant in studies on the contamination and removal of environmental pollutants, like sulfamethoxazole, a persistent organic pollutant. While the direct connection of this compound to these studies isn't explicit, the methodologies used for removing similar structured pollutants can inform the degradation and environmental management of a wide range of compounds, including potentially this one (Prasannamedha et al., 2020).
Antioxidant Defense Mechanisms in Proteins
Moreover, the oxidation mechanisms of amino acids like methionine in proteins, which involve sulfur-containing compounds, bear relevance to understanding how similar chemical structures might play a role in biological systems. These studies shed light on the antioxidant properties and regulatory roles of sulfur-containing compounds in cellular metabolism (Levine et al., 2000).
Role in Pulse Nutrition and Soil Health
Another interesting application involves the role of sulfur oxidizers in pulse nutrition, highlighting the importance of sulfur in the formation of essential amino acids and proteins. This research area underscores the potential agricultural and nutritional implications of sulfur-containing compounds, suggesting avenues for enhancing crop yield and nutritional value through the understanding of sulfur metabolism (Vidyalakshmi et al., 2009).
将来の方向性
The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as the compound , is an important task of modern organic chemistry . Future research could focus on improving the synthesis process, exploring the mechanism of action of these compounds, and assessing their potential as therapeutic agents .
特性
IUPAC Name |
2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-22-15-5-4-6-16(13-15)24(20,21)19-11-8-14(9-12-19)23-17-7-2-3-10-18-17/h2-7,10,13-14H,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEVKRGBNWBRBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

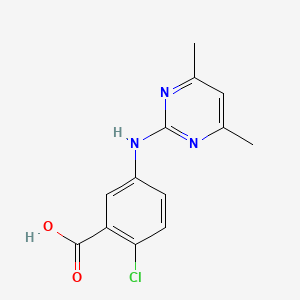
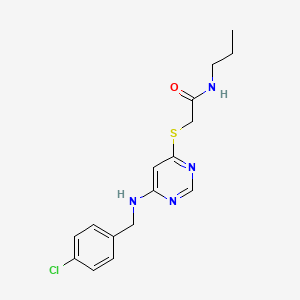

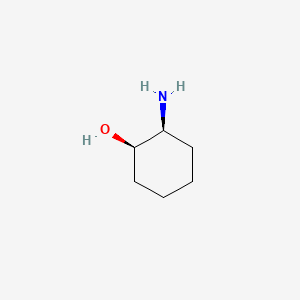
![2-(2,5-dioxo-4-(p-tolyl)-3,4-dihydrofuro[3,4-d]pyrimidin-1(2H,5H,7H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2654811.png)
![1-(biphenyl-4-yl)-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)ethanone](/img/structure/B2654813.png)
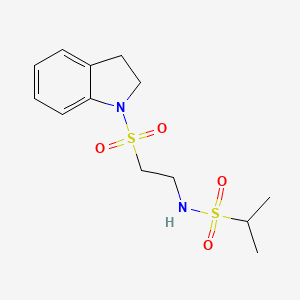

![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)
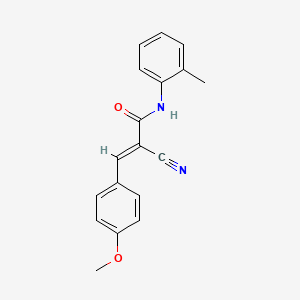
![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)
